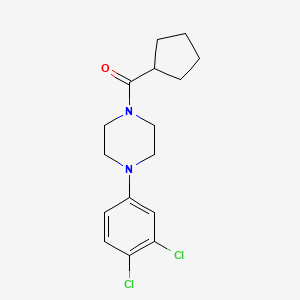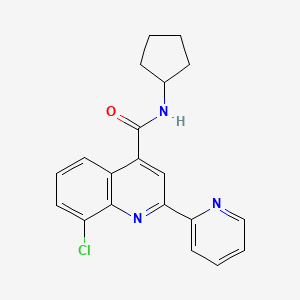![molecular formula C17H20N2O3S B4585569 N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)
N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide
Descripción general
Descripción
This compound is a part of the cyclohepta[b]thienyl and furamide chemical families, known for their diverse chemical and physical properties, and has been the subject of extensive research due to its unique structure and potential applications.
Synthesis Analysis
- The synthesis of derivatives in the condensed system related to this compound involves the reaction of 8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with arylidenemalononitriles and 3-(dicyanomethylene)indolin-2-ones, leading to the formation of condensed 2-amino-4H-pyrans and spirocyclic 2-amino-4H-pyrans (Arsen'eva & Arsen'ev, 2009).
Molecular Structure Analysis
- The structure of this compound involves a complex arrangement typical of the thieno[2,3-b]pyridine and furo[3,2-d]pyrimidin-4-amine families. X-ray structural analysis has been used to study similar compounds for detailed molecular insights (Dyachenko et al., 2019).
Chemical Reactions and Properties
- Research has shown that derivatives of this compound undergo various chemical reactions including cyclization, condensation with aldehydes, and reactions with amines. These reactions are crucial for synthesizing new compounds with potentially significant properties (Dyachenko et al., 2020).
Physical Properties Analysis
- The physical properties of compounds in this family, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and synthesis method. The literature, however, does not provide specific details on the physical properties of this exact compound.
Chemical Properties Analysis
- This compound, like its derivatives, is likely to exhibit unique chemical properties such as reactivity with various organic and inorganic reagents, stability under different conditions, and potential biological activities. Studies on similar compounds have shown a range of chemical behaviors, indicating a complex chemical profile (Lindahl et al., 2006).
Aplicaciones Científicas De Investigación
Inhibition of HIV Reverse Transcriptase Ribonuclease H Activity
Vinylogous ureas, including N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide, have been identified as novel inhibitors of the ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase (RT). These compounds are part of a class that interacts with the RNase H domain, displaying a mechanism of action distinct from active site, divalent metal-chelating inhibitors. The binding sites for these inhibitors have been identified, suggesting a unique approach to antagonizing RNase H activity (Wendeler et al., 2008).
Structure-Activity Relationship Analysis
Further research into the structure-activity relationship of vinylogous ureas related to this compound has revealed the importance of multiple functional groups in enhancing their potency as RNase H inhibitors. Modifications to the cycloheptane and thiophene rings have been explored to optimize inhibitory activity, providing insights into the pharmacophore's critical elements for effective HIV-1 and HIV-2 RT inhibition (Chung et al., 2010).
Synthesis and Derivatives Exploration
The synthesis of derivatives related to this compound has been a subject of interest due to their potential pharmacological applications. Various research efforts have focused on creating condensed systems, exploring reactions with different compounds, and investigating the resulting products' biological activities. These studies contribute to the development of novel compounds with potential therapeutic applications (Arsen'eva & Arsen'ev, 2008).
Propiedades
IUPAC Name |
N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-9-8-12(10(2)22-9)16(21)19-17-14(15(18)20)11-6-4-3-5-7-13(11)23-17/h8H,3-7H2,1-2H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKRUXSUYCMSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-benzyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4585493.png)
![N-2,1,3-benzothiadiazol-5-yl-2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}acetamide](/img/structure/B4585495.png)

![4-{2-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B4585511.png)
![2-{[(2-methoxy-5-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4585518.png)

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)
![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)
![2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4585542.png)
acetate](/img/structure/B4585546.png)
![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)
![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)
